![molecular formula C16H19N3O B10976233 N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B10976233.png)
N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into the corresponding acyl chloride, which then reacts with the amine to form the carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may yield pyrazine-2-carboxamide derivatives with different substituents .
Scientific Research Applications
N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, pyrazinamide, a related compound, is known to interfere with fatty acid synthesis in Mycobacterium tuberculosis by inhibiting the enzyme fatty acid synthase I . This mechanism may be similar for this compound, although further research is needed to confirm this.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazine derivatives such as:
Pyrazinamide: An anti-tuberculosis drug.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its anti-mycobacterial activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Exhibits significant biological activity.
Uniqueness
N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazine derivatives .
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-3-4-13-5-7-14(8-6-13)12(2)19-16(20)15-11-17-9-10-18-15/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
SQBUYBCBGIYKRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


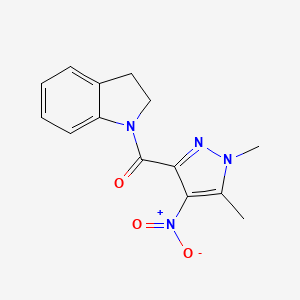
![4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10976161.png)
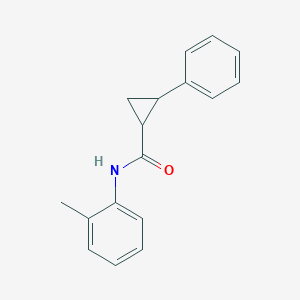
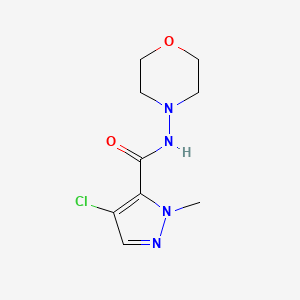
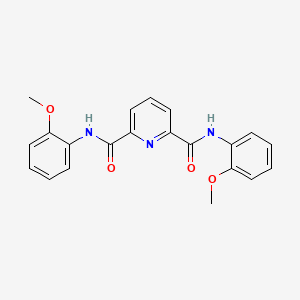

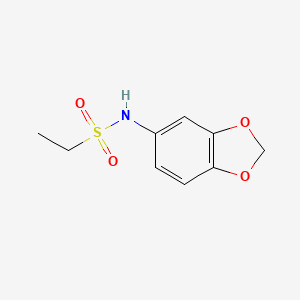
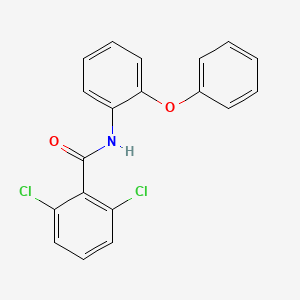
![N-(3,4-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10976205.png)
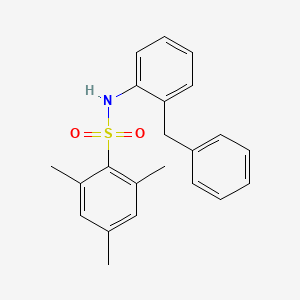
![N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B10976218.png)
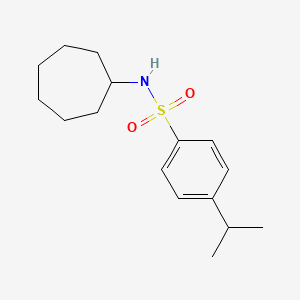
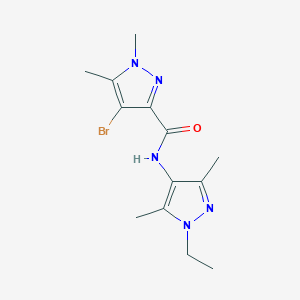
![N-[4-(dimethylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B10976241.png)
